molecular formula C20H23ClN4O5S2 B11409473 5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide

5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide

Cat. No.: B11409473
M. Wt: 499.0 g/mol
InChI Key: GBAJOMWTWOHEQH-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methylsulfonyl groups: These groups can be introduced via chlorination and sulfonation reactions, respectively.

    Attachment of the tetrahydrofuran-2-ylmethyl carbamoyl group: This step involves the reaction of the pyrimidine intermediate with tetrahydrofuran-2-ylmethyl isocyanate.

    Formation of the benzothiophene ring: This can be achieved through a series of cyclization and functional group transformation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: The compound has potential as a drug candidate due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfonyl)-N-(2-naphthyl)-4-pyrimidinecarboxamide
  • 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid
  • 5-chloro-2-methanesulfonyl-1,3-thiazole

Uniqueness

5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide is unique due to its combination of functional groups and its potential for diverse applications

Properties

Molecular Formula

C20H23ClN4O5S2

Molecular Weight

499.0 g/mol

IUPAC Name

5-chloro-2-methylsulfonyl-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H23ClN4O5S2/c1-32(28,29)20-23-10-13(21)16(24-20)18(27)25-19-15(12-6-2-3-7-14(12)31-19)17(26)22-9-11-5-4-8-30-11/h10-11H,2-9H2,1H3,(H,22,26)(H,25,27)

InChI Key

GBAJOMWTWOHEQH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4)Cl

Origin of Product

United States

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